4,4'-Methylenebis-(5-ethyl-2-methylbenzenamine)
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Overview
Description
4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline is an organic compound with a complex structure characterized by multiple aromatic rings and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline typically involves multi-step organic reactions. One common method includes the reaction of substituted benzaldehydes with appropriate amines under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 5-Amino-pyrazoles
Uniqueness
4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-5-14-10-18(20)12(3)7-16(14)9-17-8-13(4)19(21)11-15(17)6-2/h7-8,10-11H,5-6,9,20-21H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNFFKOVMLQMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1)N)C)CC2=C(C=C(C(=C2)C)N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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